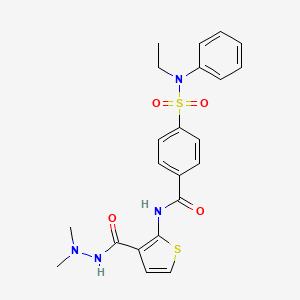
N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a benzamide moiety, and a sulfamoyl group, which are known to influence its biological properties. The molecular formula is C19H24N4O2S with a molecular weight of 384.56 g/mol.
Antitumor Activity
Recent studies have investigated the antitumor potential of various derivatives of benzamide compounds, including those structurally related to this compound.
-
In Vitro Studies :
- Compounds similar in structure have been evaluated against human lung cancer cell lines (A549, HCC827, NCI-H358). For instance, compounds with similar functional groups demonstrated significant cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM in 2D cultures and higher values in 3D culture models .
- The presence of specific substituents on the benzamide moiety was critical for enhancing antitumor activity, particularly when targeting DNA interactions.
- Mechanism of Action :
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Microbial Assays :
-
Potential Applications :
- Given the rising antibiotic resistance, compounds with dual antitumor and antimicrobial properties may serve as valuable candidates for further development.
Case Studies
- Study on Benzamide Derivatives : A recent study highlighted the synthesis and evaluation of various benzamide derivatives for their antitumor activity against lung cancer cell lines. The findings suggested that modifications at the thiophene ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .
- Antimicrobial Evaluation : Another investigation focused on assessing the antimicrobial efficacy of structurally related compounds, demonstrating that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Activity Type | Cell Line/Organism | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 2.12 | DNA intercalation |
| Antitumor | HCC827 | 5.13 | Protein kinase inhibition |
| Antimicrobial | E. coli | 15 | Cell wall synthesis inhibition |
| Antimicrobial | S. aureus | 10 | Membrane disruption |
属性
IUPAC Name |
N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-4-26(17-8-6-5-7-9-17)32(29,30)18-12-10-16(11-13-18)20(27)23-22-19(14-15-31-22)21(28)24-25(2)3/h5-15H,4H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFNGBKLVBZZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













